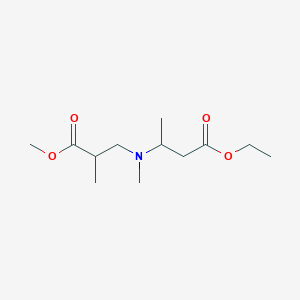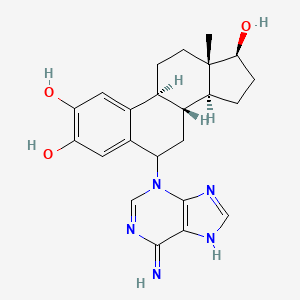
11Cl-PF3OUdS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, commonly known as 11Cl-PF3OUdS, is a per- and polyfluoroalkyl substance (PFAS). It is a highly fluorinated compound with unique lipophobic and hydrophobic properties, making it useful in various industrial applications. This compound is a component of F-53B, an industrial product primarily used in China as an alternative to perfluorooctane sulfonate (PFOS) in the chrome plating industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11Cl-PF3OUdS involves the chlorination of eicosafluoro-3-oxaundecane-1-sulfonic acid. The reaction typically requires a chlorinating agent, such as chlorine gas or a chlorinating reagent, under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and formulated for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
11Cl-PF3OUdS undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while substitution reactions can yield various functionalized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
11Cl-PF3OUdS has several scientific research applications, including:
Environmental Analysis: It is used as a standard in the analysis of PFAS in environmental samples, such as water and soil, to monitor contamination levels.
Toxicology Studies: Researchers study the toxicological effects of this compound to understand its impact on human health and the environment.
Industrial Applications: The compound is used as a mist suppressant in the chrome plating industry, providing an alternative to PFOS.
Analytical Chemistry: It is used in the development and validation of analytical methods for detecting and quantifying PFAS in various matrices.
Wirkmechanismus
The mechanism of action of 11Cl-PF3OUdS involves its interaction with biological molecules and pathways. The compound’s highly fluorinated structure allows it to resist degradation and persist in the environment. It can bind to proteins and other biomolecules, potentially disrupting normal biological functions. The exact molecular targets and pathways involved in its effects are still under investigation .
Vergleich Mit ähnlichen Verbindungen
11Cl-PF3OUdS is similar to other PFAS compounds, such as:
9-Chloroeicosafluoro-3-oxanonane-1-sulfonic acid (9Cl-PF3ONS): Another component of F-53B, used as an alternative to PFOS.
Perfluorooctanoic acid (PFOA): A widely studied PFAS with similar environmental persistence and bioaccumulation properties.
Perfluorooctane sulfonate (PFOS): A legacy PFAS compound that this compound is designed to replace in industrial applications.
The uniqueness of this compound lies in its specific structural features, such as the presence of a chlorine atom and its application as a PFOS alternative in the chrome plating industry .
Eigenschaften
CAS-Nummer |
763051-92-9 |
|---|---|
Molekularformel |
C10HClF20O4S |
Molekulargewicht |
632.60 g/mol |
IUPAC-Name |
2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonic acid |
InChI |
InChI=1S/C10HClF20O4S/c11-7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)35-9(28,29)10(30,31)36(32,33)34/h(H,32,33,34) |
InChI-Schlüssel |
SZVGIJOITCPDPM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)

![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)


![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)


![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13406911.png)



![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)
